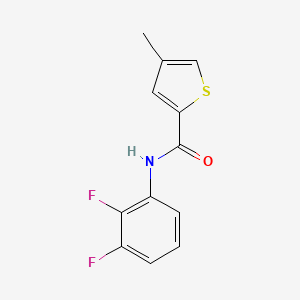![molecular formula C22H30N6OS B12244263 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12244263.png)
4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrimidine, piperazine, and oxane rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of individual ring structures, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:
Base catalysts: such as sodium hydroxide or potassium carbonate.
Solvents: like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling agents: such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Continuous flow reactors: to ensure consistent reaction conditions.
Automated synthesis machines: to handle complex multi-step reactions.
Purification techniques: such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: where it reacts with oxidizing agents like hydrogen peroxide.
Reduction: involving reducing agents such as lithium aluminum hydride.
Substitution: where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions
Oxidizing agents: hydrogen peroxide, potassium permanganate.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Halogenating agents: bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: as a building block for more complex molecules.
Biology: for studying interactions with biological macromolecules.
Medicine: as a potential therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, it might bind to a particular enzyme or receptor, altering its activity. The pathways involved could include:
Signal transduction pathways: affecting cellular responses.
Metabolic pathways: influencing the synthesis or breakdown of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine: similar in structure but with different substituents.
Pyrimidine derivatives: compounds with variations in the pyrimidine ring.
Piperazine derivatives: compounds with different functional groups attached to the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H30N6OS |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-methyl-4-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C22H30N6OS/c1-15-23-18-5-3-4-17(18)21(24-15)28-10-8-27(9-11-28)20-14-19(25-22(26-20)30-2)16-6-12-29-13-7-16/h14,16H,3-13H2,1-2H3 |
InChI Key |
ASRXUPPKQCBEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Bromophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244180.png)
![3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B12244185.png)
![9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244186.png)

![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12244189.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12244190.png)
![8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12244192.png)
![9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244194.png)
![1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12244196.png)
![3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B12244199.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-5-carbonyl)piperidine](/img/structure/B12244205.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12244206.png)
![2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12244214.png)
![3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12244228.png)
